molecular formula C22H21N5O3 B3212697 N-(2-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 1105212-83-6

N-(2-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No. B3212697
CAS RN: 1105212-83-6
M. Wt: 403.4
InChI Key: JBEPOGHGFAHVTI-UHFFFAOYSA-N
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Description

N-(2-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide, also known as NPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPPC is a piperidine derivative that has been synthesized through a number of methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is not fully understood, but it is believed to act as a modulator of ion channels, particularly the voltage-gated sodium channel. This compound has been found to bind to the extracellular domain of the voltage-gated sodium channel, which leads to a decrease in channel activity. This, in turn, leads to a decrease in the flow of sodium ions into the cell, which can have various effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the modulation of ion channels, and the regulation of neuronal signaling. This compound has also been found to have anti-inflammatory properties, which could make it a potential therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(2-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has several advantages for use in lab experiments, including its ability to modulate ion channels and its potential as a therapeutic agent for various diseases. However, there are also limitations to its use, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(2-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide, including the development of new synthesis methods, the identification of new potential therapeutic applications, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the safety and efficacy of this compound for use in humans. Overall, this compound represents a promising area of research for the development of new drugs and therapies for various diseases.

Scientific Research Applications

N-(2-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has been found to have potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In pharmacology, this compound has been studied for its potential as a modulator of ion channels, which could lead to the development of new drugs for the treatment of various diseases. In neuroscience, this compound has been studied for its potential as a tool for studying the mechanisms of neuronal signaling.

properties

IUPAC Name

N-(2-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c28-22(23-19-10-4-5-11-20(19)27(29)30)17-9-6-14-26(15-17)21-13-12-18(24-25-21)16-7-2-1-3-8-16/h1-5,7-8,10-13,17H,6,9,14-15H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEPOGHGFAHVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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